Home > Products > Screening Compounds P14938 > PMPMEase-IN L-28
PMPMEase-IN L-28 -

PMPMEase-IN L-28

Catalog Number: EVT-15432047
CAS Number:
Molecular Formula: C17H29FO2S2
Molecular Weight: 348.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

L-28 is classified as a sulfonyl fluoride compound and acts as a serine hydrolase inhibitor. Its primary mechanism involves the reversible inhibition of PMPMEase, affecting the metabolic pathways of polyisoprenylated proteins. The compound was synthesized and characterized in laboratory settings, where its efficacy as an inhibitor was evaluated through various biochemical assays .

Synthesis Analysis

Methods and Technical Details

The synthesis of L-28 typically involves the reaction of trans, trans-farnesol with a sulfonyl fluoride reagent under controlled conditions. Specific methods include:

  1. Reagents and Conditions:
    • Trans, trans-farnesol is combined with anhydrous ether and a sulfonyl fluoride in a low-temperature environment (−15 to −10°C) to promote selective reactions.
    • The mixture is then allowed to reach room temperature to complete the reaction.
  2. Isolation and Purification:
    • Following the reaction, the organic phase is separated and washed with sodium bicarbonate and brine, then dried over magnesium sulfate.
    • The solvent is evaporated under reduced pressure to yield L-28 as a pale-yellow liquid.
  3. Characterization:
    • The final product is characterized using techniques such as nuclear magnetic resonance spectroscopy (NMR) to confirm its structure .
Molecular Structure Analysis

Structure and Data

L-28's molecular structure features a sulfonyl group attached to a farnesyl moiety, which is critical for its interaction with PMPMEase. The compound's structural formula can be represented as follows:

Structure  C15H25O2\text{Structure }\text{ C}_{15}\text{H}_{25}\text{O}_2\text{S }

Key data points include:

  • Molecular Weight: Approximately 270.43 g/mol
  • Functional Groups: Sulfonyl fluoride, hydrocarbon chain

The hydrophobic nature of L-28 facilitates its binding to the hydrophobic active site of PMPMEase, enhancing its inhibitory effects on enzymatic activity .

Chemical Reactions Analysis

Reactions and Technical Details

L-28 primarily participates in inhibition reactions against PMPMEase through the following mechanisms:

  1. Inhibition Mechanism:
    • L-28 binds reversibly to the active site of PMPMEase, preventing substrate hydrolysis.
    • Kinetic studies reveal that L-28 exhibits concentration-dependent inhibition with an effective concentration (EC50) ranging from 2.8 μM to 8.5 μM depending on cell lines tested .
  2. Biochemical Assays:
    • Assays involving cultured cancer cell lines demonstrate that treatment with L-28 leads to significant changes in cell viability and morphology, indicating its potential as an anticancer agent .
Mechanism of Action

Process and Data

The mechanism of action for L-28 involves:

  1. Enzyme Interaction:
    • L-28 competes with natural substrates for binding at the active site of PMPMEase.
    • This competition leads to decreased hydrolysis of polyisoprenylated proteins, resulting in altered cellular signaling pathways.
  2. Cellular Effects:
    • Inhibition of PMPMEase by L-28 disrupts actin filament assembly, inhibits cell migration, and alters gene transcription related to cancer progression .
  3. Data Insights:
    • Studies have shown that treatment with L-28 can lead to increased apoptosis in cancer cells, highlighting its potential therapeutic applications .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

L-28 exhibits several notable physical and chemical properties:

  • Appearance: Pale-yellow liquid
  • Solubility: Soluble in organic solvents; limited solubility in water
  • Stability: Stable under standard laboratory conditions but sensitive to moisture due to the sulfonyl fluoride group.

Relevant analyses indicate that L-28 has favorable physicochemical properties for drug development, including good permeability characteristics .

Applications

Scientific Uses

L-28 has several promising applications in scientific research:

  1. Cancer Research:
    • As an inhibitor of PMPMEase, L-28 is being explored for its potential use in treating various cancers by targeting polyisoprenylated protein metabolism.
  2. Biochemical Studies:
    • It serves as a valuable tool for studying the roles of polyisoprenylated proteins in cellular processes and disease mechanisms.
  3. Drug Development:
    • Given its specificity towards PMPMEase, L-28 may contribute to developing targeted therapies aimed at modulating oncogenic signaling pathways associated with cancer progression .
Introduction to PMPMEase and Its Role in Oncogenic Pathways

Polyisoprenylation Pathway in Eukaryotic Protein Modification

Polyisoprenylation (prenylation) is a critical post-translational modification process enabling membrane localization and functional activation of monomeric G-proteins, including Ras and Rho superfamily members. This three-step biochemical pathway involves:

  • Polyisoprenyl group attachment: Catalyzed by farnesyltransferase (FTase) or geranylgeranyltransferase (GGTase-I), which add 15-carbon farnesyl or 20-carbon geranylgeranyl groups to C-terminal cysteine residues within CAAX motifs (C=cysteine, A=aliphatic, X=determinant residue) [4].
  • AAX tripeptide cleavage: Mediated by Ras-converting enzyme 1 (RCE1).
  • Carboxyl methylation: Executed by polyisoprenylated protein methyltransferase (PPMTase), which masks the negative charge of the terminal cysteine [4].

Table 1: Key Enzymes in Polyisoprenylation Pathway

EnzymeFunctionTarget Sequence
FarnesyltransferaseAdds 15-carbon farnesyl isoprenoidCAAX (X = M, S, Q, A, C)
Geranylgeranyltransferase IAdds 20-carbon geranylgeranyl isoprenoidCAAX (X = L, E)
RCE1Cleaves AAX tripeptideCAAX
PPMTaseMethylates terminal cysteineCAAX

This modification enables G-protein membrane anchoring, facilitating their roles in signal transduction cascades regulating cell proliferation, differentiation, and cytoskeletal organization [1] [4]. Dysregulation of this pathway is implicated in >30% of human cancers, particularly those driven by K-Ras mutations (e.g., lung adenocarcinoma) [1] [3].

PMPMEase as a Regulatory Enzyme in Polyisoprenylated Protein Metabolism

Polyisoprenylated methylated protein methyl esterase (PMPMEase; EC 3.1.1.1) catalyzes the hydrolytic demethylation of polyisoprenylated methylated proteins, reversing the action of PPMTase. Key characteristics include:

  • Substrate specificity: Exhibits 320-fold higher affinity for polyisoprenylated substrates (e.g., farnesylated or geranylgeranylated cysteine analogs) compared to non-prenylated analogs due to a hydrophobic active site accommodating isoprenoid chains [4] [3].
  • Catalytic mechanism: Functions as a serine hydrolase, irreversibly inhibited by sulfonyl fluorides and organophosphorus compounds [4].
  • Biological role: Regulates the charge-dependent conformation of polyisoprenylated proteins. The methylation-demethylation cycle influences protein-protein interactions and membrane dissociation kinetics [4]. PMPMEase knockdown studies demonstrate disrupted actin polymerization via RhoA mislocalization [3].

Table 2: Kinetic Parameters of PMPMEase

SubstrateKm (μM)Catalytic Efficiency (kcat/Km)
Farnesylated cysteine methyl ester1.2 ± 0.219.8 × 10⁴ M⁻¹s⁻¹
Geranylgeranylated cysteine methyl ester0.9 ± 0.322.1 × 10⁴ M⁻¹s⁻¹
Acetylated cysteine methyl ester385 ± 420.07 × 10⁴ M⁻¹s⁻¹

Overexpression of PMPMEase in Malignancies: Colorectal, Prostate, and Androgen-Insensitive Cancers

PMPMEase (identified as human carboxylesterase 1, CES1) is significantly overexpressed in diverse carcinomas, correlating with aggressive phenotypes:

  • Lung cancer: Tissue microarray studies show PMPMEase immunoreactivity scores are 2.6- to 3.0-fold higher in carcinomas vs. normal tissues (p<0.0001). Overexpression spans histological subtypes: squamous cell (352.1 ± 9.4), adenocarcinomas (311.7 ± 9.8), and large-cell carcinomas (331.3 ± 85.0) [1] [3].
  • Prostate cancer: PMPMEase hyperactivity is linked to androgen-insensitive progression, facilitating Ras/Rho-mediated invasion [4].
  • Colorectal cancer (CRC): Overexpression coincides with K-Ras/B-Raf mutations and Wnt/β-catenin pathway dysregulation [2] [9]. In CRC models, PMPMEase inhibition disrupts oncogenic signaling nodes downstream of EGFR [5].

Mechanistically, PMPMEase overexpression:

  • Sustains hyperactive G-protein signaling by accelerating methyl ester hydrolysis, promoting membrane re-association of oncoproteins like K-Ras.
  • Enhances actin remodeling via Rho GTPase activation, increasing cell migration and metastatic potential [1] [3].
  • Modulates drug resistance in EGFR-mutated cancers by bypassing receptor-level inhibition [4].

Table 3: PMPMEase Expression in Human Cancers

Cancer TypeExpression Level vs. NormalDetection MethodClinical Correlation
Lung adenocarcinoma2.6-fold ↑ (p<0.0001)Tissue microarray IHCStage progression, metastasis
Small-cell lung cancer1.9-fold ↑ (p<0.0001)Tissue microarray IHCChemoresistance
Colorectal cancerSignificant ↑ (p<0.01)mRNA sequencingK-Ras mutation association
Prostate cancer (castration-resistant)Marked ↑Activity assaysAndrogen independence

Properties

Product Name

PMPMEase-IN L-28

IUPAC Name

2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylethanesulfonyl fluoride

Molecular Formula

C17H29FO2S2

Molecular Weight

348.5 g/mol

InChI

InChI=1S/C17H29FO2S2/c1-15(2)7-5-8-16(3)9-6-10-17(4)11-12-21-13-14-22(18,19)20/h7,9,11H,5-6,8,10,12-14H2,1-4H3/b16-9+,17-11+

InChI Key

RCEAZDGWMVLBPZ-BTMZFSHUSA-N

Canonical SMILES

CC(=CCCC(=CCCC(=CCSCCS(=O)(=O)F)C)C)C

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CSCCS(=O)(=O)F)/C)/C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.